![molecular formula C13H11NO5S B13870325 4-Methylsulfonyl-2-nitro-1-phenoxybenzene](/img/structure/B13870325.png)
4-Methylsulfonyl-2-nitro-1-phenoxybenzene
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Overview
Description
4-Methylsulfonyl-2-nitro-1-phenoxybenzene is an organic compound with the molecular formula C13H11NO5S It is characterized by the presence of a nitro group, a methylsulfonyl group, and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 4-Methylsulfonyl-2-nitro-1-phenoxybenzene involves the nitration of 4-methylsulfonyl-1-phenoxybenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methylsulfonyl-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium hypochlorite.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 4-methylsulfonyl-2-amino-1-phenoxybenzene.
Substitution: Formation of various substituted phenoxybenzene derivatives.
Scientific Research Applications
4-Methylsulfonyl-2-nitro-1-phenoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylsulfonyl-2-nitro-1-phenoxybenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylsulfonyl group can enhance the compound’s solubility and facilitate its transport across biological membranes. The phenoxy group can participate in binding interactions with target proteins or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylsulfonyl-2-nitrobenzoic acid
- 4-Methylsulfonyl-2-nitrobenzene
- 4-Methylsulfonyl-2-nitrophenol
Uniqueness
4-Methylsulfonyl-2-nitro-1-phenoxybenzene is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H11NO5S |
---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
4-methylsulfonyl-2-nitro-1-phenoxybenzene |
InChI |
InChI=1S/C13H11NO5S/c1-20(17,18)11-7-8-13(12(9-11)14(15)16)19-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
VDWWYKYTSNCGLL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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